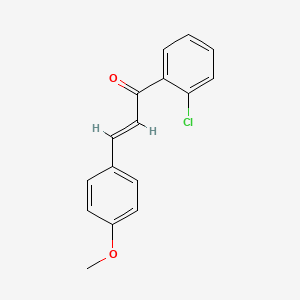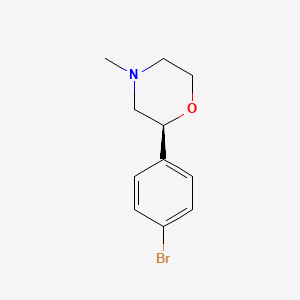
(2E)-1-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2’-chlorochalcone is a member of the chalcone family, which are α,β-unsaturated ketones. Chalcones are known for their diverse pharmacological activities and are bioprecursors of flavonoids. This compound is characterized by the presence of a methoxy group at the 4-position and a chlorine atom at the 2’-position on the chalcone backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-2’-chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methoxybenzaldehyde with 2’-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of 4-Methoxy-2’-chlorochalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2’-chlorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2’-chlorochalcone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of 4-Methoxy-2’-chlorochalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorochalcone
- 4-Methoxy-4’-methylchalcone
- 4-Chloro-4’-methylchalcone
- 2′,6′-Dihydroxy-4′-methoxychalcone
- 4’-Fluorochalcone
Uniqueness
4-Methoxy-2’-chlorochalcone is unique due to the presence of both a methoxy group and a chlorine atom, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential pharmacological activities compared to other chalcones .
Eigenschaften
CAS-Nummer |
92873-89-7 |
|---|---|
Molekularformel |
C16H13ClO2 |
Molekulargewicht |
272.72 g/mol |
IUPAC-Name |
(E)-1-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11H,1H3/b11-8+ |
InChI-Schlüssel |
AHRUQYUNCSLMTG-DHZHZOJOSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B1661543.png)




![(5E)-5-[(5-Bromo-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661553.png)

![(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B1661556.png)

![(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B1661558.png)




